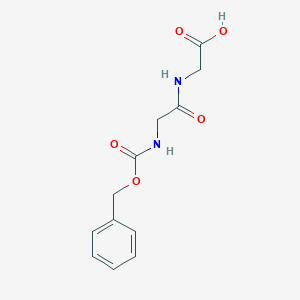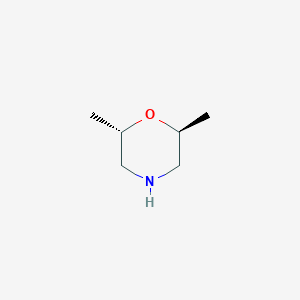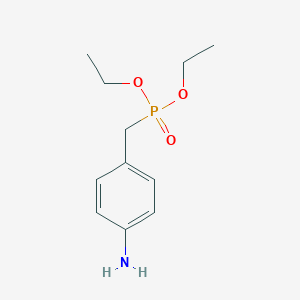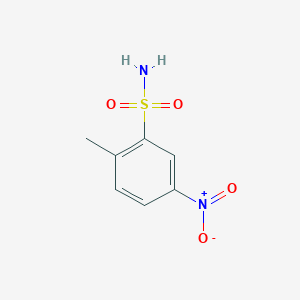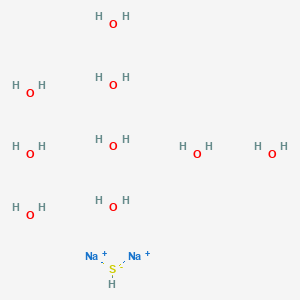
Natriummonosulfid;Nonahydrat
Übersicht
Beschreibung
Sodium sulfide, nonahydrate (Na2S·9H2O) is an anhydrous, white, water-soluble, inorganic salt that has been used in a variety of research applications. It is composed of sodium sulfide and nine molecules of water, and has a molecular weight of 240.18 g/mol. It is also known as sodium sulfide nonahydrate, sodium sulfide hydrate, and sodium sulfide solution. Sodium sulfide, nonahydrate is used as a reagent in a variety of chemical and biological applications, including the synthesis of organic compounds, the isolation of proteins and enzymes, and the detection of nucleic acids.
Wissenschaftliche Forschungsanwendungen
Thermochemische Wärmespeicherung
Natriummonosulfid-Nonahydrat wird für sein Potenzial in thermochemischen Wärmespeichersystemen (TCS) untersucht. Diese Systeme sind entscheidend für die Verwaltung von gebäudeintegrierten erneuerbaren Energietechnologien, insbesondere in Gebäuden mit niedrigem und null Kohlenstoffdioxideinsatz. Die hohe Energiedichte und hygroskopische Natur der Verbindung machen sie zu einem exzellenten Kandidaten für TCS, wo sie thermische Energie durch reversible Hydratations-Dehydrationsreaktionen speichern kann .
Forschung zu neurodegenerativen Erkrankungen
Im Bereich der medizinischen Forschung dient Natriummonosulfid-Nonahydrat als Quelle für Schwefelwasserstoff (H2S), der verwendet wird, um die Auswirkungen von H2S auf Amyloidfibrillen zu untersuchen. Diese Fibrillen werden mit neurodegenerativen Erkrankungen wie Alzheimer und Parkinson in Verbindung gebracht. Das Verständnis der Wechselwirkung zwischen H2S und Amyloidfibrillen könnte zu neuen therapeutischen Ansätzen führen .
Abwasserbehandlung
Natriummonosulfid-Nonahydrat wird bei der Herstellung von Sulfidstandards für die quantitative Analyse von Sulfiden in rohen Abwasserproben verwendet. Diese Analyse ist unerlässlich für die effektive Überwachung und Behandlung von Abwasser, um die Sicherheit der Umwelt und die Einhaltung gesetzlicher Vorschriften zu gewährleisten .
Katalyse in der chemischen Synthese
Die Verbindung wird als Katalysator bei der Synthese von Thioamiden eingesetzt, die in verschiedenen chemischen Industrien wertvoll sind. Thioamide werden in Pharmazeutika, Agrochemikalien und organischen Materialien verwendet, was Natriummonosulfid-Nonahydrat zu einem wichtigen Reagenz bei ihrer Produktion macht .
Produktion von Quantenpunkten
Natriummonosulfid-Nonahydrat ist ein Vorläufermaterial für die Herstellung von Cadmium-Sulfid-Quantenpunkten. Diese Quantenpunkte finden aufgrund ihrer einzigartigen optischen Eigenschaften Anwendung in der Elektronik, Photonik und biomedizinischen Bildgebung. Die Fähigkeit, die Größe und Form dieser Quantenpunkte zu kontrollieren, ist entscheidend für ihre Funktionalität .
Zellstoff- und Papierindustrie
In der Zellstoff- und Papierindustrie wird Natriummonosulfid-Nonahydrat im Verfahren der Kraftzellstoffherstellung verwendet. Es hilft beim Abbau von Lignin und der Trennung von Fasern, was ein kritischer Schritt bei der Papierproduktion ist. Seine Rolle in dieser Industrie ist bedeutend für die Qualität und Effizienz der Papierherstellung .
Produktion von Farbstoffen und Farbpigmenten
Die Verbindung findet Anwendung bei der Herstellung von Farben und Farbstoffen. Ihre reduzierenden Eigenschaften werden in verschiedenen Färbeprozessen genutzt und tragen zur Produktion von leuchtenden und stabilen Farben in Textilien und anderen Materialien bei .
Synthese von Nanomaterialien
Schließlich wird Natriummonosulfid-Nonahydrat in Spurenmengen für die schnelle Synthese kleiner Silber-Nanowürfel verwendet. Dieser Prozess beinhaltet die Vermittlung der Polyolreduktion, und die resultierenden Nanowürfel haben potenzielle Anwendungen in der Katalyse, Elektronik und als antimikrobielle Mittel .
Wirkmechanismus
Target of Action
Sodium sulfide nonahydrate, also known as disodium sulfanide nonahydrate, is a chemical compound with the formula Na2S·9H2O . It is used in various industries, including the pulp and paper industry, water treatment, textile industry, and various chemical manufacturing processes .
Mode of Action
Sodium sulfide nonahydrate releases hydrogen sulfide (H2S) when in contact with moist air . H2S is an endogenous gaseous transmitter that exhibits anti-inflammatory and antiapoptotic properties . Sodium sulfide nonahydrate has been shown to have some cardioprotective role against cardiac ischemia or reperfusion injury, as well as protect lungs against ventilator-induced lung injury .
Biochemical Pathways
It is known that sulfur metabolism plays a crucial role in various biological processes Sodium sulfide nonahydrate, as a source of sulfide, may influence these processes
Pharmacokinetics
It is known that sodium sulfide nonahydrate is highly soluble in water , which could potentially influence its bioavailability
Result of Action
It is known that sodium sulfide nonahydrate releases hydrogen sulfide (h2s) when in contact with moist air . H2S has been shown to exhibit anti-inflammatory and antiapoptotic properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium sulfide nonahydrate. For example, sodium sulfide nonahydrate releases hydrogen sulfide (H2S) when in contact with moist air . Therefore, the presence of moisture can influence the action of sodium sulfide nonahydrate. Additionally, sodium sulfide nonahydrate is highly soluble in water , which could potentially influence its bioavailability
Safety and Hazards
Sodium sulfide nonahydrate causes severe skin burns and eye damage . It is very toxic to aquatic life . Contact with acids liberates toxic gas . It is corrosive to the respiratory tract . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .
Eigenschaften
IUPAC Name |
disodium;sulfanide;nonahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.9H2O.H2S/h;;10*1H2/q2*+1;;;;;;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYWDWSKWUEDSC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[Na+].[Na+].[SH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H19Na2O9S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858820 | |
| Record name | Sodium sulfide nonahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313-84-4 | |
| Record name | Sodium sulfide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium sulfide nonahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sodium sulfide nonahydrate?
A1: The molecular formula of sodium sulfide nonahydrate is Na2S·9H2O. Its molecular weight is 240.18 g/mol.
Q2: What spectroscopic techniques are used to characterize sodium sulfide nonahydrate?
A2: Several spectroscopic techniques can be employed to characterize sodium sulfide nonahydrate, including:* X-ray diffraction (XRD): Provides information about the crystal structure of the compound. []* Fourier transform infrared spectroscopy (FTIR): Identifies functional groups and their vibrational modes. [, ] * UV-Vis spectroscopy: Useful for studying the formation of nanoparticles and complexes. [, ]* Nuclear magnetic resonance (NMR): Provides detailed structural information about the compound. [, ]
Q3: Is sodium sulfide nonahydrate stable in air?
A3: Sodium sulfide nonahydrate is deliquescent, meaning it absorbs moisture from the air. It can also undergo oxidation when exposed to air. Therefore, storage in airtight containers is crucial.
Q4: What are the common applications of sodium sulfide nonahydrate in organic synthesis?
A4: Sodium sulfide nonahydrate is frequently used in organic synthesis for:* Introduction of sulfur atoms: It serves as a sulfur source in the synthesis of thiols, sulfides, and other sulfur-containing compounds. [, , , , , ]* Cyclization reactions: It plays a crucial role in the formation of heterocyclic rings, such as thiopyrans and thiochromenes. [, , , , ]* Deprotection reactions: It can cleave certain protecting groups, such as dithioacetals. []
Q5: How does sodium sulfide nonahydrate participate in the synthesis of thioflavones?
A5: Sodium sulfide nonahydrate acts as a nucleophile, adding to the β-carbon of an α,β-unsaturated ketone intermediate. This addition is followed by cyclization and demethylation to yield the desired thioflavone. []
Q6: Can sodium sulfide nonahydrate be used in nanoparticle synthesis?
A6: Yes, sodium sulfide nonahydrate serves as a sulfur source in the synthesis of metal sulfide nanoparticles, such as silver sulfide nanoparticles. [, ]
Q7: What are some notable applications of sodium sulfide nonahydrate outside organic synthesis?
A7: Sodium sulfide nonahydrate finds applications in various fields, including:* Stabilization/solidification of elemental mercury: It converts toxic elemental mercury into less harmful mercuric sulfide. [] * Surface passivation: It improves the electrical properties of semiconductor materials like GaSb. []* Heavy metal removal: It aids in removing heavy metals from wastewater and contaminated materials. [, ]
Q8: How does sodium sulfide nonahydrate contribute to the safe disposal of elemental mercury?
A8: Sodium sulfide nonahydrate reacts with elemental mercury to form mercuric sulfide (HgS), which is significantly less toxic and exhibits lower leaching rates. This conversion makes the disposal of mercury safer. []
Q9: What analytical techniques are used to study the interactions of sodium sulfide nonahydrate with other materials?
A9: Researchers utilize various analytical methods, including:* XPS (X-ray photoelectron spectroscopy): Examines the elemental composition and chemical states of surfaces treated with sodium sulfide nonahydrate. []* AFM (Atomic force microscopy): Provides high-resolution images of surface morphology, revealing changes induced by sodium sulfide nonahydrate. []
Q10: Are there any computational studies on the reactions involving sodium sulfide nonahydrate?
A10: While the provided research excerpts do not explicitly mention computational studies, such approaches could offer valuable insights into reaction mechanisms, transition states, and factors influencing reactivity.
Q11: What safety precautions should be taken when handling sodium sulfide nonahydrate?
A11: Sodium sulfide nonahydrate releases toxic hydrogen sulfide gas upon contact with acids. Therefore, it should be handled with care in a well-ventilated area, using appropriate personal protective equipment.
Q12: What are the environmental concerns associated with sodium sulfide nonahydrate?
A12: Release of sodium sulfide nonahydrate into the environment can be harmful to aquatic life. Proper waste management and recycling strategies are crucial to minimize its environmental impact. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





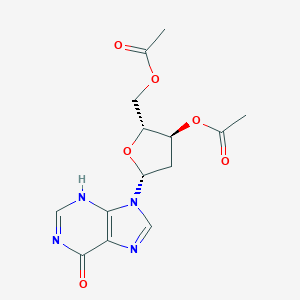
![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)


